1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine
CAS No.:
Cat. No.: VC17677424
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine -](/images/structure/VC17677424.png)
Specification
Molecular Formula | C8H13N3 |
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Molecular Weight | 151.21 g/mol |
IUPAC Name | 3-methyl-4,5,6,7-tetrahydrobenzimidazol-5-amine |
Standard InChI | InChI=1S/C8H13N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h5-6H,2-4,9H2,1H3 |
Standard InChI Key | QFOGPABVGAOTCZ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC2=C1CC(CC2)N |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The core structure of 1-methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine consists of a bicyclic system comprising a six-membered partially hydrogenated benzene ring fused to a five-membered imidazole ring. The tetrahydrobenzene ring (positions 4–7) exists in a non-aromatic, chair-like conformation, while the imidazole ring retains aromaticity due to its conjugated π-system . Key substituents include:
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A methyl group (-CH) at the N1 position of the imidazole ring.
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A primary amine (-NH) at the C6 position of the tetrahydrobenzene ring.
The IUPAC name, 1-methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine, reflects this substitution pattern and saturation state .
SMILES and InChI Representations
The SMILES notation CN1C=NC2=C1CC(CC2)N
encodes the connectivity, emphasizing the methyl group (N1), imidazole ring (C=N-C), and amine position (C6) . The InChIKey QFOGPABVGAOTCZ-UHFFFAOYSA-N
provides a unique identifier for computational retrieval .
Predicted Collision Cross Sections
Mass spectrometry studies predict collision cross sections (CCS) for various adducts:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 152.11823 | 131.4 |
[M+Na]+ | 174.10017 | 142.4 |
[M+NH4]+ | 169.14477 | 140.4 |
[M-H]- | 150.10367 | 133.1 |
These values assist in characterizing the compound’s gas-phase behavior during LC-MS analyses .
Synthetic Routes and Intermediate Chemistry
Retrosynthetic Analysis
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine likely proceeds via cyclization of a diamine precursor. A plausible pathway involves:
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Formation of the tetrahydrobenzene ring: Cyclohexenone derivatives could serve as starting materials, undergoing reductive amination to introduce the C6 amine group.
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Imidazole ring closure: Condensation of a 1,2-diamine with a carbonyl source (e.g., formic acid) under dehydrating conditions forms the imidazole core .
Key Intermediates
Brominated analogs, such as 4-bromo-1-methyl-1H-benzo[d]imidazole (CAS 1353679-63-6), highlight the utility of halogenation in functionalizing the benzimidazole scaffold . These intermediates enable further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups.
Physicochemical Properties
Molecular Weight and Formula
Solubility and Stability
While experimental solubility data remain unreported, the presence of a polar amine group suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). The compound’s stability under ambient conditions is unconfirmed but may require inert atmosphere storage due to potential oxidative degradation of the amine group .
Challenges and Future Directions
Data Gaps
Critical gaps include:
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Experimental melting/boiling points.
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Solubility profiles in common solvents.
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In vitro or in vivo biological activity data.
Synthetic Optimization
Future work should prioritize scalable synthesis routes and enantioselective methods to access stereoisomers, if applicable. Computational modeling (e.g., DFT) could predict reactivity and guide functionalization strategies .
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